molecular formula C7H8N4 B11921330 Pyrazolo[1,5-a]pyridine-3,4-diamine CAS No. 340961-88-8

Pyrazolo[1,5-a]pyridine-3,4-diamine

Cat. No.: B11921330
CAS No.: 340961-88-8
M. Wt: 148.17 g/mol
InChI Key: SGIWQNVAHWTFMY-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3,4-diamine is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a privileged pyrazolo[1,5-a]pyridine scaffold , recognized for its significant role in the development of targeted therapeutic agents . The 3,4-diamine substitution pattern offers multiple vectors for synthetic elaboration, making it a valuable building block for generating diverse compound libraries. This scaffold is of particular interest in oncology research, where related analogs have demonstrated potent activity as protein kinase inhibitors (PKIs) in targeted cancer therapy . The structural motif is known to act as an ATP-competitive inhibitor for various kinases crucial in signaling pathways dysregulated in cancers, such as B-Raf, CDKs, and EGFR . Furthermore, the presence of the diamine functional group is a key pharmacophore that can be utilized to enhance binding affinity and selectivity towards specific enzymatic targets. Researchers can leverage this compound to develop novel probes and pre-clinical candidates for a range of diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

340961-88-8

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridine-3,4-diamine

InChI

InChI=1S/C7H8N4/c8-5-2-1-3-11-7(5)6(9)4-10-11/h1-4H,8-9H2

InChI Key

SGIWQNVAHWTFMY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)N)C(=C1)N

Origin of Product

United States

Sophisticated Synthetic Methodologies for Pyrazolo 1,5 a Pyridine Architectures

Strategic Approaches for Constructing the Pyrazolo[1,5-a]pyridine (B1195680) Core

The construction of the fused bicyclic pyrazolo[1,5-a]pyridine system is achieved through several powerful synthetic strategies. These methods often involve the formation of key nitrogen-nitrogen and carbon-carbon bonds to assemble the pyrazole (B372694) ring onto a pyridine (B92270) precursor.

One of the most prevalent and versatile methods for synthesizing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction. acs.org This reaction involves an N-iminopyridinium ylide, which acts as a 1,3-dipole, and a dipolarophile, typically an activated alkyne or alkene. acs.orgnih.gov

The N-iminopyridinium ylide is generated in situ from the corresponding N-aminopyridinium salt by treatment with a base. nih.gov The ylide then reacts with a suitable dipolarophile, such as an α,β-unsaturated carbonyl compound or an electron-deficient olefin, to form a dihydropyrazolo[1,5-a]pyridine intermediate. organic-chemistry.orgnih.gov This intermediate subsequently undergoes spontaneous aromatization, often through air oxidation, to yield the stable pyrazolo[1,5-a]pyridine ring system. nih.gov

Key features of this methodology include:

High Regioselectivity : The reaction often proceeds with a high degree of regioselectivity, which can be controlled by the nature of the substituents on both the ylide and the dipolarophile. organic-chemistry.orgnih.govnih.gov

Mild Conditions : Many of these cycloadditions can be carried out under mild conditions, including at room temperature and in various solvents. nih.govorganic-chemistry.org

Metal-Free Options : While some variations exist, many protocols are metal-free, which is advantageous for green chemistry principles. organic-chemistry.org For instance, a TEMPO-mediated [3+2] annulation-aromatization protocol has been developed that uses TEMPO as both a Lewis acid and an oxidant. nih.gov

The reaction between N-iminopyridinium ylides and internal alkynes, sometimes catalyzed by transition metals like cobalt, can also be employed to construct the heterocyclic core, where the pyridine moiety of the ylide itself can act as an internal oxidant. rsc.org

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical tool for forming C-C bonds directly from two C-H bonds. nih.gov This strategy has been successfully applied to the synthesis of the pyrazolo[1,5-a]pyridine scaffold. acs.orgnih.gov

A notable example involves the reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. acs.orgnih.gov This method, promoted by acetic acid and using molecular oxygen as a green oxidant, proceeds without the need for a metal catalyst. The proposed mechanism involves an initial acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by a dehydrative cyclization to form the final pyrazolo[1,5-a]pyridine product. nih.gov This approach is valued for its high atom economy and use of environmentally benign reagents. acs.orgnih.gov

Palladium-catalyzed CDC reactions have also been developed for the direct C-H/C-H coupling of pyrazolo[1,5-a]pyridine precursors to form 3,3′-bipyrazolo[1,5-a]pyridine derivatives, demonstrating good functional group tolerance and high yields. acs.orgresearchgate.net These advanced methods highlight the utility of CDC in creating complex heterocyclic systems from relatively simple starting materials. nih.gov

The reaction between N-amino-2-iminopyridines and compounds containing an activated methylene (B1212753) group (such as β-ketoesters and β-diketones) is a highly effective method for constructing the pyrazolo[1,5-a]pyridine core. acs.orgnih.gov This transformation is a specific and efficient application of the cross-dehydrogenative coupling strategy discussed previously.

The general procedure involves heating a mixture of the N-amino-2-iminopyridine and the 1,3-dicarbonyl compound in a suitable solvent like ethanol, in the presence of acetic acid and under an oxygen atmosphere. acs.orgnih.gov The reaction accommodates a wide range of substituents on both reactants. The presence of either electron-donating or electron-withdrawing groups on the N-amino-2-iminopyridine does not significantly hinder the reaction course. acs.org This versatility allows for the synthesis of a diverse library of uniquely substituted pyrazolo[1,5-a]pyridines. acs.orgnih.gov

Table 1: Examples of Pyrazolo[1,5-a]pyridines Synthesized via CDC of N-Amino-2-iminopyridines and Activated Methylene Compounds acs.orgnih.gov
ProductN-Amino-2-iminopyridine PrecursorActivated Methylene CompoundYield
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester1-Amino-2-imino-5-phenyl-pyridine derivativeEthyl acetoacetate (B1235776) derivative94%
7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester1-Amino-2-imino-5-(4-chlorophenyl)-pyridine derivativeEthyl acetoacetate derivative90%
3-Acetyl-7-amino-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-6-carbonitrile1-Amino-2-imino-5-phenyl-pyridine derivativeAcetylacetone derivative81%
7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester1-Amino-2-imino-5-(4-methoxyphenyl)-pyridine derivativeMethyl propionylacetate derivative84%

Regioselective Functionalization and Introduction of Amine Moieties

Once the pyrazolo[1,5-a]pyridine core is established, further functionalization is often required to access specific target molecules. The introduction of amine groups at particular positions is crucial for modulating the biological and physicochemical properties of these compounds.

Direct amination of the pre-formed pyrazolo[1,5-a]pyridine ring can be challenging. A more common and effective strategy is to carry the amine functionality, or a precursor to it, through the initial ring-forming reaction.

For instance, in the CDC reactions involving N-amino-2-iminopyridines, the amino group at the N-1 position of the precursor becomes part of the pyrazole ring, while substituents on the pyridine ring are retained in the final product. acs.orgnih.gov The syntheses described in Table 1, for example, lead to products with a 7-amino group, which originates from the nitrile-substituted aminopyridine precursor used in the cyclization. acs.orgnih.gov

Another approach involves the use of aminopyrazole derivatives as starting materials. 5-Aminopyrazoles are versatile building blocks for constructing a wide variety of fused heterocyclic systems. researchgate.net By reacting these with appropriate 1,3-dielectrophiles, one can construct the second ring with the desired substituents. researchgate.netnih.gov For the related pyrazolo[1,5-a]pyrimidine (B1248293) system, 5-aminopyrazoles are condensed with β-dicarbonyl compounds to form the fused pyrimidine (B1678525) ring. nih.gov A similar strategy could be envisioned for pyrazolo[1,5-a]pyridines using appropriate pyridine-forming synthons.

The synthesis of specifically substituted derivatives like pyrazolo[1,5-a]pyridine-3,4-diamine relies on the careful selection of precursors that contain the necessary amino functionalities or their masked equivalents. While a direct, one-step synthesis for this compound is not prominently featured in the reviewed literature, its construction can be conceived through multistep sequences based on the established methodologies.

The synthesis of various other amino-substituted pyrazolo[1,5-a]pyridines is well-documented. As shown in Table 1, a range of 7-amino-pyrazolo[1,5-a]pyridines can be synthesized in high yields. acs.orgnih.gov These compounds are formed through a one-pot reaction that simultaneously constructs the pyrazole ring and incorporates the C-7 amino group from a substituted N-amino-2-iminopyridine precursor.

Table 2: Characterization Data for Selected Amino-Substituted Pyrazolo[1,5-a]pyridines acs.orgnih.gov
Compound NameMolecular FormulaMolecular Weight (M+)Melting Point (°C)
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterC19H16N4O2320228–229
7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterC19H15ClN4O2354245–246
3-Acetyl-7-amino-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-6-carbonitrileC17H14N4O290244–245
7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl esterC20H18N4O3350198–199

To achieve the 3,4-diamine substitution pattern, a synthetic route would likely involve:

Constructing a pyrazolo[1,5-a]pyridine ring with functional groups at the C-3 and C-4 positions that can be later converted to amines (e.g., nitro or cyano groups).

Performing a subsequent reduction of these functional groups to yield the desired diamine.

This stepwise approach, combining the core-forming reactions with regioselective functionalization and transformation steps, represents a viable pathway to complex derivatives such as this compound.

Sustainable and Advanced Synthetic Protocols

Modern synthetic chemistry increasingly emphasizes the development of sustainable and efficient methods that reduce waste, avoid harsh reagents, and improve energy efficiency. For the broader class of pyrazolo[1,5-a]pyridines, several such advanced protocols have been established.

Catalyst-Free Synthetic Transformations

Catalyst-free reactions represent a significant step forward in green chemistry, minimizing potential contamination of the final product with metal residues and reducing costs. Research has demonstrated the feasibility of synthesizing various polysubstituted pyrazolo[1,5-a]pyridines under catalyst-free conditions. These reactions often proceed via concerted [3+2] cycloaddition mechanisms, for example, by reacting 2-imino-1H-pyridin-1-amines with alkynes or alkenes. nih.gov However, the application of this specific approach to generate the 3,4-diamine substitution pattern on the pyrazolo[1,5-a]pyridine core has not been documented in the available literature.

Sonochemical Acceleration of Pyrazolo[1,5-a]pyridine Synthesis

Ultrasound irradiation, or sonochemistry, has been recognized as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. A highly efficient, one-pot sonochemical strategy has been developed for synthesizing a range of pyrazolo[1,5-a]pyridine derivatives. nih.gov This method, which combines the benefits of being catalyst-free, utilizes ultrasound to promote the [3+2] cycloaddition of precursors like 1-amino-2(1H)-pyridine-2-imine derivatives with various acetylene (B1199291) derivatives. nih.gov While this demonstrates a significant advancement for the general scaffold, research specifically employing sonochemistry for the synthesis of this compound is currently not present in the scientific literature.

Metal-Free Methodologies in Pyrazolo[1,5-a]pyridine Construction

Avoiding the use of transition metals is a key goal in pharmaceutical and materials chemistry to prevent product contamination and improve the environmental profile of a synthesis. Metal-free methods for constructing pyrazolo[1,5-a]pyridines have been successfully developed, often involving oxidative [3+2] cycloadditions of N-aminopyridines with electron-deficient olefins or α,β-unsaturated carbonyl compounds. organic-chemistry.org These reactions can proceed at room temperature in solvents like N-methylpyrrolidone, offering a facile and accessible route to functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org Nevertheless, the literature lacks examples of these metal-free methodologies being applied to produce the specific this compound isomer.

Detailed Mechanistic Investigations of Pyrazolo 1,5 a Pyridine Reactions

Elucidation of [3+2] Cycloaddition Reaction Mechanisms

The [3+2] cycloaddition reaction is a cornerstone for the synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core. Mechanistic studies have revealed the nuanced pathways through which this transformation occurs.

One prominent method involves the reaction of N-aminopyridinium ylides with electron-deficient alkenes. organic-chemistry.org A proposed mechanism for this reaction when mediated by (diacetoxyiodo)benzene (B116549) (PIDA) suggests that PIDA facilitates a regioselective cycloaddition to afford various multifunctionalized pyrazolo[1,5-a]pyridine architectures. organic-chemistry.org

Another well-studied approach is the TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds. nih.gov Detailed mechanistic investigations indicate that TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) plays a dual role in this process. It acts as both a Lewis acid, activating the α,β-unsaturated compound, and as an oxidant to facilitate the final aromatization step to the pyrazolo[1,5-a]pyridine system. nih.gov This protocol has demonstrated high and predictable regioselectivity, yielding multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields. nih.gov

Furthermore, the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins can proceed under metal-free conditions. organic-chemistry.org This transformation, often carried out in N-methylpyrrolidone (NMP) at room temperature, provides an efficient route to functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org

Mechanistic Pathways of Cross-Dehydrogenative Coupling Processes

Cross-dehydrogenative coupling (CDC) reactions represent a powerful and atom-economical strategy for the formation of C-C and C-N bonds. In the context of pyrazolo[1,5-a]pyridine synthesis, a notable example is the acetic acid and O2-promoted reaction between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines. nih.gov The proposed mechanism for this transformation involves a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling, which is then followed by a dehydrative cyclization step. nih.gov This catalyst-free process boasts high atom economy. nih.gov

In a related context, the oxidative dehydrogenative coupling of pyrazol-5-amines has been explored for the synthesis of azopyrrole derivatives. nih.gov While not directly forming the pyrazolo[1,5-a]pyridine ring system, the mechanistic principles are relevant. These reactions can proceed through either an iodination and oxidation pathway to install C-I and N-N bonds simultaneously or via a copper-catalyzed oxidative coupling process. nih.gov The use of a radical scavenger, TEMPO, in one study led to complex mixtures, suggesting that a radical pathway might be involved under certain conditions, although the desired product was not observed. nih.gov The choice of catalyst and ligand, such as pyridine (B92270) with a copper(I) catalyst, was found to be crucial for the efficiency of the transformation. nih.gov

Proposed Reaction Mechanisms for Functionalization and Derivatization

Once the pyrazolo[1,5-a]pyridine core is formed, its further functionalization is key to accessing a diverse range of derivatives. Various mechanistic pathways have been proposed for these transformations.

A tandem palladium-catalyzed/silver-mediated elimination/direct functionalization/cyclization reaction involving N-benzoyliminopyridinium ylides has been developed for the synthesis of 2-substituted pyrazolo[1,5-a]pyridines. nih.gov This efficient, high-yielding sequence makes use of aryl-substituted alkenyl bromides and iodides as coupling partners. nih.gov Mechanistic studies also led to the inclusion of terminal alkynes, expanding the reaction's scope to include alkyl substitutions. nih.gov

For the halogenation of the pyrazolo[1,5-a]pyrimidine (B1248293) system, which shares structural similarities, an oxidant-mediated C–H halogenation using KX (where X = Cl, Br, I) and phenyliodine diacetate (PIDA) has been reported. thieme-connect.de The proposed mechanism suggests the initial formation of an intermediate that undergoes reductive elimination to yield the 3-halo pyrazolo[1,5-a]pyrimidine. thieme-connect.de The reaction proceeds via a non-radical pathway, as evidenced by the lack of quenching in the presence of radical scavengers like TEMPO. thieme-connect.de Another method employs NaX as the halogenating agent with K₂S₂O₈ as the oxidant. thieme-connect.de

Studies on Regioselectivity and Stereochemical Control

Controlling the regioselectivity of reactions involving the pyrazolo[1,5-a]pyridine scaffold is paramount for the synthesis of specific isomers.

In the TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines, high and predictable regioselectivity has been achieved. nih.gov This control is crucial for the synthesis of specifically substituted pyrazolo[1,5-a]pyridines. nih.gov

For the related pyrazolo[3,4-b]pyridine system, when a nonsymmetrical 1,3-dicarbonyl compound is used as a starting material, the formation of two regioisomers is possible. mdpi.com The ratio of these products is dependent on the relative electrophilicity of the two carbonyl groups. mdpi.com

In the functionalization of pyrazolo[1,5-a]pyrazines, a straightforward formylation at the 7-position has been achieved. researchgate.net Theoretical calculations of pKa values in DMSO indicated that the C-H group at position 7 is the most acidic, which dictates the regioselectivity of the reaction. researchgate.net The reaction proceeds in high yields, affording aminals that can be hydrolyzed to the corresponding aldehydes. researchgate.net

Similarly, in the oxidative C–H halogenation of pyrazolo[1,5-a]pyrimidines, regioselective iodination and bromination were observed to occur exclusively on the pyrazole (B372694) ring, even in the presence of other heteroaryl moieties. thieme-connect.de

Advanced Spectroscopic and X Ray Crystallographic Characterization in Pyrazolo 1,5 a Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D correlation data (like COSY, HMQC, or HMBC) for Pyrazolo[1,5-a]pyridine-3,4-diamine are not documented in the available scientific literature. While data exists for the parent pyrazolo[1,5-a]pyridine (B1195680) and other derivatives, extrapolating this to the 3,4-diamine would be speculative and would not meet the requirement for scientifically accurate findings based on published research. chemicalbook.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

No experimental mass spectrometry data, including molecular ion peaks or fragmentation patterns, for this compound has been published. Reports on other fused pyrazole (B372694) systems show fragmentation often involves the loss of small molecules like HCN, but this cannot be specifically confirmed for the target compound. asianpubs.orgresearchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Published IR spectra for this compound are not available. A hypothetical spectrum would be expected to show characteristic N-H stretching bands for the two primary amine groups, in addition to bands for the aromatic ring system. However, without experimental data, specific absorption frequencies cannot be reported.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

There are no published reports on the synthesis of single crystals or the determination of the crystal structure of this compound. Therefore, information regarding its absolute structure, bond lengths, bond angles, and solid-state conformation is not available.

Computational and Theoretical Studies on Pyrazolo 1,5 a Pyridine Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations are vital for predicting the reactivity and stability of pyrazolo[1,5-a]pyridine (B1195680) derivatives.

DFT studies have been employed to investigate the electronic properties of the pyrazolo[1,5-a]pyridine ring system. researchgate.net These theoretical calculations help in understanding the distribution of electron density, which is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, DFT can be used to calculate Fukui indices, which identify the most reactive sites within a molecule for various types of chemical reactions.

Furthermore, DFT calculations are used to predict the regioselectivity of chemical reactions, such as C-H functionalization. By calculating properties like C-H acidity, C-H nucleophilicity, and the donating strength of the nitrogen atoms, researchers can create predictive models for reaction outcomes. bris.ac.uk This synergy between computational prediction and experimental validation accelerates the development of efficient synthetic routes to novel pyrazolo[1,5-a]pyridine derivatives. bris.ac.uk

Theoretical investigations at the B3LYP/6-311G++(d,p) level of theory have been used to determine energetic, structural, and electronic properties, including frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and Mulliken atomic charges. researchgate.net These computational analyses provide a deeper understanding of the molecule's reactivity and potential interaction mechanisms. researchgate.net

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are indispensable tools in drug discovery, allowing for the prediction of how a ligand, such as a pyrazolo[1,5-a]pyridine derivative, will interact with a biological target, typically a protein.

These simulations have been instrumental in identifying and optimizing pyrazolo[1,5-a]pyridine-based inhibitors for various protein kinases, which are important targets in cancer therapy. rsc.orgnih.gov For example, molecular docking studies have elucidated the binding modes of pyrazolo[1,5-a]pyridine derivatives within the active sites of kinases like C-terminal Src Kinase (CSK) and Janus kinases (JAKs). nih.govmdpi.com These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of the inhibitors. nih.gov

In a study targeting the non-essential stress kinase Yck2 in Candida albicans, molecular dynamics simulations of up to 200 nanoseconds were used to assess the stability of docked pyrazolo[1,5-a]pyridine analogs. frontiersin.org The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) provided insights into the conformational dynamics and stability of the protein-ligand complexes. frontiersin.org The binding free energy of these complexes can be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to further evaluate their potential as therapeutic agents. frontiersin.org

The following table summarizes findings from a representative molecular docking study of pyrazolo[1,5-a]pyridine derivatives.

Target ProteinKey Interacting ResiduesType of InteractionReference
C-terminal Src Kinase (CSK)Hinge region residuesHydrogen bonds nih.gov
ITKHinge region, Phe435Hydrogen bonds, π–π interaction nih.gov
Yck2 (C. albicans)Not specifiedHydrophobic bonds, van der Waals interactions frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Hypothesis Generation

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups required for biological activity.

For pyrazolo[1,5-a]pyridine derivatives, QSAR and pharmacophore modeling have been pivotal in designing compounds with desired pharmacological profiles. researchgate.netmdpi.com For instance, a 3D-QSAR based pharmacophore hypothesis was utilized in the discovery of dopaminergic 5-aminotetrahydropyrazolo[1,5-a]pyridines with high and selective affinity for the D3 receptor. acs.org

QSAR analyses have also been conducted on pyrazolo[1,5-a]pyridine analogs as adenosine (B11128) receptor antagonists. tandfonline.comtandfonline.com These studies use various physicochemical and structural parameters to derive correlations that can predict the binding affinity of new compounds, thereby guiding the synthesis of more potent and selective molecules. tandfonline.comtandfonline.com The robustness of these QSAR models is often validated using statistical methods like the leave-one-out (LOO) technique. tandfonline.com

A ligand-based pharmacophore model for pyrazolo[1,5-a]pyridine derivatives might include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HA), and aromatic rings (AR), which are deemed essential for interaction with the target receptor. researchgate.net

Computational Analysis of Tautomerism and Isomer Stability

Tautomerism, the interconversion of structural isomers, is a critical consideration for heterocyclic compounds like pyrazolo[1,5-a]pyridines, as different tautomers can exhibit distinct chemical and biological properties. Computational methods are highly effective in predicting the relative stabilities of tautomers and isomers.

DFT calculations have been used to study the tautomeric equilibria in pyrazolo[1,5-a]pyridine systems. researchgate.netresearchgate.net These studies can predict which tautomeric form is most stable in the gas phase or in different solvents, providing valuable information for understanding their behavior in various environments. researchgate.net For example, computational studies can explore prototropic conversions such as amide-iminol and amine-imine tautomerism, which are accompanied by changes in π-electron delocalization. researchgate.net

The existence of different isomeric forms of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, such as pyrazolo[5,1-b]pyrimidine and pyrazolo[3,4-d]pyrimidine, also presents a subject for computational investigation. nih.gov Theoretical calculations can determine the relative energies of these isomers, offering insights into their thermodynamic stability. nih.gov

Computational Approaches for Understanding Conformational Landscapes

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Computational methods allow for the exploration of the conformational landscape of flexible molecules like pyrazolo[1,5-a]pyridine derivatives, identifying low-energy conformations that are likely to be biologically relevant.

Computational studies have confirmed the conformational flexibility of pyrazolo[1,5-a]pyrimidine derivatives, providing insights into their energy states and geometric parameters. nih.gov This flexibility can be advantageous, allowing the molecule to adapt its shape to fit into the binding site of a biological target. researchgate.net

For instance, conformational analysis of N-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamides identified several low-energy minima with a similar three-dimensional arrangement, which is crucial for their potential antimycobacterial activity. arkat-usa.org These computational insights into the preferred conformations are vital for designing molecules with improved therapeutic potential.

Chemical Reactivity and Post Synthetic Functionalization of Pyrazolo 1,5 a Pyridine 3,4 Diamine

Reactions at Amino Groups (e.g., acylation, alkylation, diazotization, condensation)

The presence of two nucleophilic amino groups at positions 3 and 4 governs a significant portion of the reactivity of Pyrazolo[1,5-a]pyridine-3,4-diamine. These groups can undergo a variety of reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Acylation

Acylation of the amino groups in pyrazolo[1,5-a]pyridine (B1195680) systems is a common strategy for introducing amide functionalities, which can modulate the compound's biological activity and physicochemical properties. While specific examples for this compound are not extensively documented in publicly available literature, the acylation of related aminopyrazole derivatives is well-established. For instance, the synthesis of acylated pyrazolo[1,5-a]pyridine derivatives has been achieved through the reaction of N-aminopyridinium salts with enaminones. researchgate.net This suggests that this compound would readily react with acylating agents such as acid chlorides or anhydrides. The relative reactivity of the 3-amino and 4-amino groups would likely depend on steric hindrance and the electronic environment, potentially allowing for selective acylation under controlled conditions.

Table 1: Representative Acylation Reactions on Related Amino-Pyrazolo Scaffolds

Starting MaterialReagentProductReference
N-aminopyridinium saltEnaminoneAcylated pyrazolo[1,5-a]pyridine researchgate.net
5-Amino-3-phenylpyrazoleBenzoyl isothiocyanate5-Amino-4-benzoylthiocarbamoyl-3-phenylpyrazole

Alkylation

The alkylation of amino groups on the pyrazolo[1,5-a]pyridine scaffold introduces alkyl substituents that can influence lipophilicity and receptor binding. In related pyrazolo[1,5-a]pyrimidine (B1248293) systems, N-alkylation is a known transformation. For example, 4-S-methyl-functionalized derivatives of pyrazolo[1,5-a]pyrazines have been synthesized through the alkylation of pyrazolo[1,5-a]pyrazin-4(5H)thiones with various alkyl halides. researchgate.net This indicates that the amino groups of this compound are expected to be nucleophilic enough to react with alkylating agents. The reaction would likely proceed via nucleophilic attack of the amino nitrogen on the electrophilic carbon of the alkyl halide.

Diazotization

Diazotization of amino groups on heterocyclic rings is a versatile transformation that allows for the introduction of a wide range of functionalities via the corresponding diazonium salt. The diazotization of aminopyrazoles is a well-known reaction. For instance, 5-aminopyrazoles can be diazotized to form pyrazolyl-5-diazonium salts, which can then undergo various coupling reactions. This suggests that the amino groups of this compound could be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium intermediates could then be subjected to Sandmeyer-type reactions to introduce halides, cyano groups, or other substituents.

Condensation

The condensation of diamines with dicarbonyl compounds is a powerful method for the construction of new heterocyclic rings. The 3,4-diamine arrangement in this compound makes it an ideal precursor for the synthesis of fused polycyclic systems. For example, condensation with 1,2-dicarbonyl compounds could lead to the formation of pyrazino[2,3-c]pyrazolo[1,5-a]pyridines. Similarly, reaction with 1,3-dicarbonyl compounds could potentially yield diazepine-fused systems. The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of aminopyrazoles with β-dicarbonyl compounds, highlighting the feasibility of such cyclocondensation reactions. nih.gov

Modifications and Substitutions on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in the pyrazolo[1,5-a]pyridine system is influenced by the electron-donating pyrazole (B372694) ring and the substituents present. The two amino groups at positions 3 and 4 are expected to be strongly activating, directing electrophilic attack to specific positions.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org However, the presence of activating groups can facilitate these reactions. For this compound, the amino groups at C3 and C4 would significantly increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack. The most likely positions for electrophilic substitution would be C2 and C5, which are ortho and para to the activating amino groups and are also favored positions for electrophilic attack on the pyrazolo[1,5-a]pyridine scaffold itself.

Nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring typically occur at the 2- and 4-positions, especially when a good leaving group is present. youtube.comyoutube.com In the case of this compound, direct nucleophilic substitution on the unsubstituted pyridine ring is unlikely. However, if a leaving group were present at the C2 or C5 position, nucleophilic displacement would be a viable reaction.

Modifications and Substitutions on the Pyrazole Ring

The pyrazole ring in the pyrazolo[1,5-a]pyridine system is generally more electron-rich than the pyridine ring and is thus more susceptible to electrophilic substitution. The most common site for electrophilic attack on the pyrazolo[1,5-a]pyrimidine scaffold is the C3 position. nih.gov However, in this compound, the C3 position is already substituted with an amino group. Therefore, electrophilic substitution on the pyrazole ring would likely be directed to other available positions, with the precise location depending on the reaction conditions and the nature of the electrophile. Functionalization at the C7 position of pyrazolo[1,5-a]pyrazines has been reported, suggesting that this position could also be a target for modification in the pyrazolo[1,5-a]pyridine series. researchgate.net

Exploration of Novel Reaction Pathways for Scaffold Diversification

The inherent reactivity of this compound provides numerous avenues for scaffold diversification. The vicinal diamine functionality is a key feature that can be exploited for the synthesis of novel fused heterocyclic systems.

One promising approach is the construction of new rings through condensation reactions with various bifunctional reagents. For example, reaction with α,β-unsaturated ketones could lead to the formation of fused dihydropyridine (B1217469) rings. The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and α,β-unsaturated ketones is a known transformation that could be adapted. mdpi.com

Furthermore, the amino groups can serve as handles for cross-coupling reactions. For instance, after conversion to a leaving group (e.g., a halide via a Sandmeyer reaction), palladium-catalyzed cross-coupling reactions could be employed to introduce aryl, alkyl, or other functional groups. The synthesis of various substituted pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines has been achieved using such cross-coupling strategies. nih.govmdpi.com

The development of one-pot, multi-component reactions starting from this compound could also lead to the efficient synthesis of diverse and complex molecules. nih.govscirp.org Such strategies are highly valuable in drug discovery for the rapid generation of compound libraries.

Academic Investigations into the Biological and Material Science Relevance of Pyrazolo 1,5 a Pyridine Derivatives

Molecular Recognition and Ligand-Target Interaction Studies

The interaction of pyrazolo[1,5-a]pyridine (B1195680) derivatives with biological targets is a key area of research, with studies focusing on their binding affinities and the computational analysis of these interactions.

Dopamine (B1211576) Receptor Binding Affinities and Ligand Efficacy (e.g., D3 Receptor Agonists)

Further studies have explored the potential of this scaffold to yield high-affinity dopamine receptor partial agonists. nih.gov The incorporation of a pyrazolo[1,5-a]pyridine appendage has been a successful strategy in developing such ligands. nih.gov In a notable study, researchers took advantage of a 3D-QSAR based pharmacophore hypothesis to synthesize and evaluate dopaminergic 5-aminotetrahydropyrazolo[1,5-a]pyridines. acs.org The (S)-enantiomer of one of the tested compounds showed significant and selective binding affinity for the D3 receptor, with a Ki high of 4.0 nM. acs.org This compound exhibited binding affinity and ligand efficacy comparable to a previously established D3 agonist, FAUC 54, but with improved subtype selectivity. acs.org

These findings suggest that the pyrazolo[1,5-a]pyridine scaffold is a promising platform for the development of dopamine receptor ligands, particularly D3 receptor agonists. The specific substitution pattern on the heterocyclic core is crucial for both affinity and selectivity.

Table 1: Dopamine Receptor Binding Affinities of Selected Pyrazolo[1,5-a]pyridine Derivatives Note: Data for derivatives, not Pyrazolo[1,5-a]pyridine-3,4-diamine.

CompoundReceptorBinding Affinity (Ki)EfficacySource
Carbonitrile 11a (FAUC 327)D41.5 nM31% intrinsic activity nih.gov
(S)-5-aminotetrahydropyrazolo[1,5-a]pyridine derivative ((S)-1)D3 (high affinity state)4.0 nMAgonist acs.org

Computational Analysis of Protein-Ligand Interactions

Computational studies, including molecular docking, are instrumental in understanding the binding modes of pyrazolo[1,5-a]pyridine derivatives to their protein targets. While specific computational analyses of this compound with dopamine receptors were not found in the search results, studies on related structures provide valuable insights.

For example, computational studies were performed on dopaminergic 5-aminotetrahydropyrazolo[1,5-a]pyridines using an active state D3 model to explain the high affinity of the (S)-1 enantiomer. acs.org These studies indicated that the sp2 nitrogens of the pyrazole (B372694) ring are crucial pharmacophoric elements. acs.org

In a different context, molecular docking of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with the PI3Kδ protein has been conducted. nih.gov The docking procedure utilized the Auto-Dock Vina program and revealed that the pyrazolo[1,5-a]pyrimidine scaffold can bind in a similar manner to known inhibitors. nih.gov Key interactions identified included a hydrogen bond between the oxygen atom of a morpholine (B109124) substituent and the amino acid Val-828 in the hinge region of the kinase. nih.gov

Furthermore, molecular docking simulations of pyrazolo[1,5-a]quinazoline derivatives with mitogen-activated protein kinases (MAPKs) like ERK2, p38α, and JNK3 have been performed. nih.gov These studies, which accounted for protein flexibility, identified key hydrogen bonding interactions between the ligands and the enzymes. nih.gov

These examples demonstrate the utility of computational analysis in elucidating the binding modes of pyrazolo[1,5-a]pyridine and related heterocyclic systems, which can guide the design of more potent and selective ligands.

In Vitro Biological Activity and Mechanistic Insights

The pyrazolo[1,5-a]pyridine scaffold is a building block for compounds with diverse in vitro biological activities, including potent antitubercular effects.

Antitubercular Activity: Molecular Mechanisms of Action (e.g., targeting QcrB subunit)

A significant area of investigation for pyrazolo[1,5-a]pyridine derivatives is their activity against Mycobacterium tuberculosis. Specifically, pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have been identified as potent antitubercular agents. researchgate.netnih.gov The lead compound in one such study, TB47, was found to target the menaquinol (B15198786) oxidation site of the mycobacterial QcrB, a subunit of the respiratory complex III. researchgate.net This finding establishes pyrazolopyridine carboxamides as a novel class of QcrB inhibitors. researchgate.net

Further research has led to the design and synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide hybrids with excellent in vitro potency against both drug-susceptible (H37Rv) and drug-resistant strains of M. tuberculosis. researchgate.netnih.gov For instance, one representative hybrid exhibited a minimum inhibitory concentration (MIC) of 0.006 μg/mL against the H37Rv strain and MICs ranging from 0.003 to 0.014 μg/mL against a panel of drug-resistant strains. nih.gov Another study on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives bearing a diaryl side chain also reported excellent in vitro potency, with MICs as low as <0.002 μg/mL against the H37Rv strain and various drug-resistant strains. acs.org

Table 2: Antitubercular Activity of Selected Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives Note: Data for derivatives, not this compound.

CompoundM. tuberculosis StrainMIC (μg/mL)Source
Hybrid 7H37Rv0.006 nih.gov
Hybrid 7Drug-resistant strains0.003 - 0.014 nih.gov
Derivative 6dH37Rv&lt;0.002 acs.org
Derivative 6bH37Rv0.007 acs.org

Structure-Activity Relationships (SAR) for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of pyrazolo[1,5-a]pyridine derivatives. Research has shown that the nature and position of substituents on the pyrazolo[1,5-a]pyridine core significantly influence their biological activity. nih.govnih.govmdpi.comnih.gov

For instance, in a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines developed as CRF1 receptor antagonists, the substituents on the amino group and the phenyl ring were found to be critical for potency. nih.gov

In the context of antitubercular agents, SAR studies on pyrazolo[1,5-a]pyridine-3-carboxamides revealed that the N-benzylic moiety is crucial for activity. researchgate.net Modifications to the side chain by introducing substituted diaryl groups led to improved potency against drug-resistant M. tb strains. acs.org

For pyrazolo[1,5-a]pyrimidine derivatives targeting tropomyosin receptor kinase (Trk), the pyrazolo[1,5-a]pyrimidine moiety was found to be essential for forming a hinge interaction with a methionine residue, which influences binding affinity. mdpi.com The addition of a carboxamide group at the third position and specific substitutions at the fifth position were also shown to enhance activity. mdpi.com

These studies underscore the importance of systematic structural modifications to fine-tune the biological activity and selectivity of compounds based on the pyrazolo[1,5-a]pyridine scaffold.

Studies on Protein Binding

The interaction of small molecules with plasma proteins, such as serum albumin, can significantly affect their pharmacokinetic properties. Studies on the protein binding of pyrazolo[1,5-a]pyridine derivatives have been conducted to understand these interactions.

A study investigating the interaction of two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives, 5-chloro-7-(4-methyl-piperazin-1-yl)-pyrazolo[1,5-a]pyrimidine (CMPS) and N′-(5-chloro-pyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl-propane-1,3-diamine (NCPS), with bovine serum albumin (BSA) provides a relevant example. researchgate.net The results from fluorescence spectroscopy and molecular docking indicated that both compounds could effectively bind to BSA, primarily in site I, through hydrophobic forces and hydrogen bonds. researchgate.net The study also revealed that the binding of these compounds induced conformational changes in BSA. researchgate.net Such studies are vital for predicting the in vivo behavior of new drug candidates based on the pyrazolo[1,5-a]pyridine scaffold.

Potential Applications in Functional Materials

The exploration of pyrazolo[1,5-a]pyridine derivatives in the realm of functional materials is an emerging field, primarily driven by their unique electronic and photophysical properties. These characteristics are intrinsically linked to the fused heterocyclic ring system which imparts rigidity and planarity, features that are often desirable for applications in optics and electronics.

The foundational pyrazolo[1,5-a]pyridine structure is a fused, rigid, and planar N-heterocyclic system. nih.gov This inherent planarity can facilitate π-π stacking interactions, a crucial aspect for the design of organic semiconductors and other electronic materials. The synthetic versatility of this scaffold allows for modifications at its periphery, enabling the tuning of its electronic and photophysical properties. nih.govencyclopedia.pub

The introduction of diamino groups at the 3 and 4 positions of the pyrazolo[1,5-a]pyridine core, to form This compound , would be expected to significantly influence its properties. Amino groups are strong electron-donating groups (EDGs). The presence of two such groups would likely increase the electron density of the aromatic system, which could, in turn, affect its light-absorbing and emitting characteristics. In related pyrazolo[1,5-a]pyrimidine systems, the introduction of EDGs has been shown to enhance both absorption and emission behaviors. nih.gov

The presence of the two amine groups also introduces the potential for hydrogen bonding. This could lead to the formation of supramolecular structures with ordered packing in the solid state, a feature that is highly relevant for the development of crystalline functional materials. The molecular packing, whether parallel or antiparallel, is known to be influenced by the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core. nih.gov

Furthermore, the diamino functionality opens up possibilities for post-synthetic modifications. These amine groups can serve as reactive sites for the attachment of other functional moieties, allowing for the construction of more complex molecular architectures with tailored properties for specific material science applications. For instance, they could be used as building blocks for the synthesis of novel polymers or as ligands for the formation of metal-organic frameworks (MOFs).

While direct experimental data on the material science applications of This compound is scarce, the fundamental characteristics of the pyrazolo[1,5-a]pyridine scaffold, combined with the known effects of amino substituents, suggest a promising potential for this compound in the development of new functional materials. Further research into its synthesis and characterization is warranted to fully explore these possibilities.

Future Research Directions and Unexplored Avenues for Pyrazolo 1,5 a Pyridine 3,4 Diamine

Development of Novel Synthetic Pathways for Specific Diamine Architectures

Future synthetic research should focus on developing more efficient, regioselective, and sustainable methods for preparing Pyrazolo[1,5-a]pyridine-3,4-diamines. While general syntheses for the pyrazolo[1,5-a]pyrimidine (B1248293) core are well-established, often involving the cyclization of aminopyrazoles with 1,3-biselectrophilic compounds, pathways to specifically install the 3,4-diamine pattern are less direct. nih.govnih.gov

Key future directions include:

Post-functionalization Strategies: Developing late-stage C-H amination or functionalization techniques at the C3 and C4 positions of a pre-formed pyrazolo[1,5-a]pyridine (B1195680) ring. This would allow for the rapid generation of diverse libraries of diamine analogs. Tandem cyclization-C-H functionalization approaches, which have been successful for halogenation, could be adapted for amination. thieme-connect.de

One-Pot Methodologies: Designing one-pot or multicomponent reactions that start from simple precursors to build the fully substituted diamine scaffold. This approach, which has been used to create other substituted pyrazolopyrimidines, would improve atom economy and reduce waste. nih.gov

Flow Chemistry and Catalysis: Implementing flow chemistry and heterogeneous catalysis could offer improved control, scalability, and sustainability over traditional batch processes. researchgate.net These methods can enable the safe use of hazardous reagents and facilitate easier purification.

Table 1: Comparison of Potential Synthetic Strategies
Synthetic ApproachPotential AdvantagesKey ChallengesFuture Research Focus
Late-Stage C-H AminationRapid diversification of analogs from a common intermediate.Achieving high regioselectivity at C3/C4; harsh reaction conditions.Development of novel catalysts and directing groups for selective amination.
Multicomponent ReactionsHigh efficiency, atom economy, and reduced waste.Controlling multiple reactive sites to yield the desired diamine isomer.Discovery of new reaction cascades and optimization of conditions.
Flow ChemistryEnhanced safety, scalability, and process control. researchgate.netInitial setup costs; optimization of flow parameters.Adapting known batch syntheses to continuous flow systems.

Advanced Spectroscopic Characterization Techniques for Functionalized Derivatives

As new functionalized derivatives of Pyrazolo[1,5-a]pyridine-3,4-diamine are synthesized, advanced spectroscopic techniques will be crucial for unambiguous structure elucidation and for understanding their electronic properties.

Future research should leverage:

Multi-dimensional NMR: Advanced 2D and 3D NMR techniques (like HSQC, HMBC, and NOESY) will be essential to confirm the connectivity and spatial arrangement of substituents, especially for complex or sterically hindered derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure and offers insights into intermolecular interactions in the solid state, which is vital for materials science applications. mdpi.com

Fluorescence Spectroscopy: Given that the pyrazolo[1,5-a]pyrimidine core is a known fluorophore, detailed photophysical studies on diamine derivatives are warranted. nih.govnih.gov Research should focus on how the diamine groups and other substituents influence properties like quantum yield, Stokes shift, and solvatochromism. This could lead to the development of novel fluorescent probes and sensors. nih.gov

Refined Computational Modeling for Structure-Function Relationships of Diamine Analogs

Computational chemistry is an indispensable tool for predicting the properties of new molecules and guiding synthetic efforts. For this compound analogs, refined modeling can accelerate the discovery of compounds with desired biological or material properties.

Future avenues for computational research include:

Quantum Mechanics (QM) Calculations: Using Density Functional Theory (DFT) to accurately model the geometry, electronic structure, and spectroscopic properties of new diamine derivatives. researchgate.netmdpi.com This can help rationalize observed behaviors and predict the properties of yet-to-be-synthesized compounds.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate specific structural features of the diamine analogs with their biological activity (e.g., enzyme inhibition). This requires a sufficiently large and diverse dataset of synthesized and tested compounds.

Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking can predict the binding modes of diamine-containing ligands within the active sites of target proteins, such as kinases or G-protein coupled receptors. nih.govnih.govnih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time.

Table 2: Computational Approaches and Their Applications
Modeling TechniquePrimary ApplicationInformation GainedRelevance to Diamine Analogs
Density Functional Theory (DFT)Electronic structure and property prediction.Molecular orbitals, charge distribution, spectroscopic signatures. mdpi.comUnderstanding photophysical properties and reactivity.
Molecular DockingPredicting ligand-protein binding.Binding poses, interaction types (e.g., H-bonds), scoring. nih.govIdentifying potential biological targets and guiding lead optimization.
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activity.Predictive models for activity based on molecular descriptors.Accelerating the design of potent bioactive compounds.

Exploration of Novel Biological Targets and Mechanistic Pathways for Diamine-Containing Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is a core component of numerous clinically approved and investigational drugs, particularly protein kinase inhibitors. nih.govnih.gov Derivatives have shown activity against targets like Tropomyosin receptor kinases (Trk), Pim kinases, and Cyclin-Dependent Kinases (CDKs). nih.govnih.govnih.gov The unique electronic and hydrogen-bonding capabilities of the 3,4-diamine substitution pattern could enable interaction with novel biological targets.

Future research should focus on:

Broad-Spectrum Kinase Screening: Testing this compound libraries against large panels of kinases to identify novel and potent inhibitory activities. The diamine motif may offer unique interactions within the ATP-binding pocket.

Targeting Allosteric Sites: Moving beyond the highly conserved ATP-binding site to explore whether diamine derivatives can act as allosteric modulators of protein function, which could lead to greater selectivity.

Non-kinase Targets: Screening against other important drug target classes, such as GPCRs, ion channels (like CFTR), and epigenetic targets, where the scaffold's properties might be advantageous. nih.gov For example, pyrazolo[1,5-a]pyrimidine derivatives have been explored as adenosine (B11128) receptor antagonists and CFTR activators. nih.govnih.gov

Antimicrobial and Antiviral Applications: Investigating the potential of these compounds against infectious diseases, an area where other nitrogen-containing heterocycles have proven effective. thieme-connect.denih.gov

Integration into Smart Materials and Nanotechnology based on Pyrazolo[1,5-a]pyridine Scaffolds

The photophysical properties inherent to the pyrazolo[1,5-a]pyrimidine core make it an attractive candidate for applications in materials science and nanotechnology. nih.gov The introduction of the 3,4-diamine functionality provides handles for polymerization, surface attachment, and coordination with metal ions.

Unexplored avenues include:

Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of diamine derivatives. The diamine groups can be used to tune the electronic properties and facilitate charge transport, potentially leading to new, highly efficient emitter materials.

Chemosensors: Functionalizing the diamine groups with specific recognition moieties to create highly selective and sensitive fluorescent or colorimetric sensors for metal ions, anions, or biologically relevant molecules. thieme-connect.de

Smart Polymers and Gels: Incorporating the this compound unit into polymer backbones or as cross-linkers to create materials that respond to stimuli such as pH, light, or the presence of specific analytes. The diamine groups could serve as key interaction sites for triggering a material response.

Q & A

Q. Practical Methodology

  • Storage : Derivatives with electron-deficient rings (e.g., nitro-substituted) require desiccated conditions (-20°C, argon) to prevent hydrolysis .
  • Thermal Stability : DSC analysis (10°C/min ramp) identifies decomposition thresholds (e.g., 239°C for polymorphic forms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.